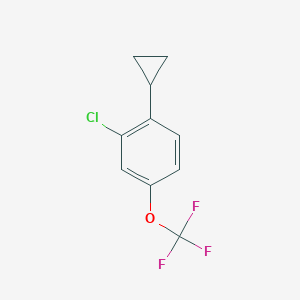
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H8ClF3O It is a derivative of benzene, featuring a chloro group, a cyclopropyl group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethoxy)benzene with cyclopropylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The cyclopropyl group can also affect the compound’s steric and electronic properties, leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-(trifluoromethoxy)benzene
- 2-Chloro-1-(cyclopropylmethoxy)-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H8ClF3O/c11-9-5-7(15-10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
ACHMEHRXFAEVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















